N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride
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Overview
Description
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is a compound that features a unique adamantane structure. Adamantane derivatives are known for their high stability and rigidity, making them valuable in various fields such as pharmaceuticals, materials science, and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride typically involves the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol. This reduction yields 1-(adamantan-1-yl)-1,2,3,6-tetrahydropyridines, which can then react with benzene in a trifluoromethanesulfonic acid medium to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reduction and reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and other oxidants can be used for oxidative dehydrogenation.
Reduction: Sodium borohydride in ethanol is commonly used for reduction reactions.
Substitution: Trifluoromethanesulfonic acid is used for hydroarylation reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives and phenylpiperidines .
Scientific Research Applications
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological targets, potentially inhibiting viral replication and modulating neurotransmitter systems . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Used for treating Parkinson’s disease and influenza.
Memantine: Used for treating Alzheimer’s disease.
1-(adamantan-1-yl)-phenylpiperidines: Investigated for their potential neurological effects.
Uniqueness
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is unique due to its combination of the adamantane structure with a pyridine ring, offering a distinct set of chemical and biological properties .
Properties
CAS No. |
61876-25-3 |
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Molecular Formula |
C22H25ClN2O |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(18-5-7-23-8-6-18)24-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H |
InChI Key |
QPAUUWUTUFXEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=NC=C5.Cl |
Origin of Product |
United States |
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